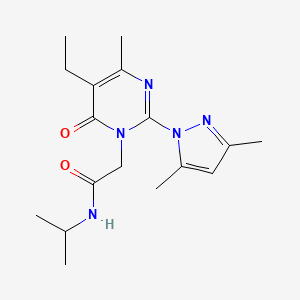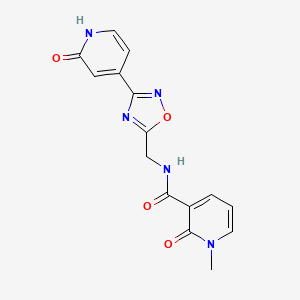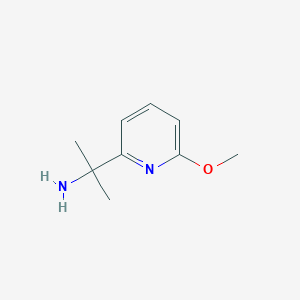
4-(tert-Butoxymethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(tert-Butoxymethyl)piperidine hydrochloride” is a chemical compound . It is a solid substance . The empirical formula is C9H20ClN and the molecular weight is 177.71 . The IUPAC name is tert-butyl 4-piperidinyl ether hydrochloride .
Synthesis Analysis
The synthesis of “this compound” involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . More detailed synthesis methods can be found in the scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cl.CC©©C1CCNCC1 . The InChI code is 1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C9H20ClN and the molecular weight is 177.71 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used as a raw material in the synthesis of various piperidine derivatives. For example, it served as a precursor in the synthesis of 4-chloropiperidine hydrochloride through reduction and n-carbonylation processes, highlighting its utility in organic synthesis (Zhang Guan-you, 2010).
- Research on enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor underscores the compound's role in the synthesis of biologically relevant molecules. This demonstrates its application in the preparation of stereochemically complex structures (J. Marin et al., 2004).
- The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized, providing insight into its structural properties and potential for forming stable crystal structures, which is crucial for the development of new materials (M. Szafran et al., 2007).
Catalysis and Chemical Reactions
- Research on activating tert-butyl hydroperoxide for stereoselective synthesis of tetrahydrofurans illustrates the compound's role in enhancing reaction selectivity and efficiency. This showcases its importance in green chemistry and sustainable chemical processes (M. Dönges et al., 2015).
- A study on poly(arylene piperidinium) hydroxide ion exchange membranes highlights the material's synthesis and its applications in energy technologies, such as fuel cells. This demonstrates the versatility of piperidine derivatives in materials science (J. Olsson et al., 2018).
Synthetic Approaches and Intermediates
- The synthesis of a naphthyridone p38 MAP kinase inhibitor, using a derivative as a key intermediate, illustrates the compound's role in the development of therapeutic agents. This underscores its utility in medicinal chemistry (John Y. L. Chung et al., 2006).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHHATOVNHLADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)

![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)



![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

